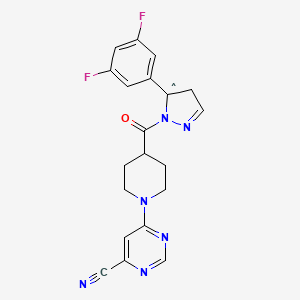![molecular formula C9H16N2O3Pt B15133828 [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is a complex organometallic compound that features a platinum center. This compound is of interest due to its potential applications in various fields, including catalysis, medicinal chemistry, and materials science. The presence of platinum, a transition metal, endows the compound with unique chemical properties that can be exploited for various scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) typically involves the coordination of platinum with the respective ligands. One common method involves the reaction of platinum salts with the ligands under controlled conditions. For instance, platinum(IV) chloride can be reacted with [2-(Azanidylmethyl)cyclobutyl]methylazanide and 2-oxidopropanoate in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique coordination environment allows for selective catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, platinum compounds are known for their anticancer properties. [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is being investigated for its potential to inhibit cancer cell growth by binding to DNA and disrupting cellular processes.
Medicine
The compound’s potential anticancer activity makes it a candidate for drug development. Research is ongoing to understand its efficacy and safety in clinical settings.
Industry
In industry, the compound can be used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism by which [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) exerts its effects involves the coordination of the platinum center with biological molecules. In the case of its anticancer activity, the compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in cell division and repair pathways.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also binds to DNA and disrupts cellular processes.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics and side effect profile.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct spectrum of activity and side effects.
Uniqueness
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in various applications. The presence of the cyclobutyl and azanidylmethyl groups may confer additional stability and specificity compared to other platinum compounds.
特性
分子式 |
C9H16N2O3Pt |
|---|---|
分子量 |
395.32 g/mol |
IUPAC名 |
[2-(azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-8H,1-4H2;2H,1H3,(H,5,6);/q-2;-1;+4/p-1 |
InChIキー |
HADHSETVEMCBPU-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)[O-])[O-].C1CC(C1C[NH-])C[NH-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


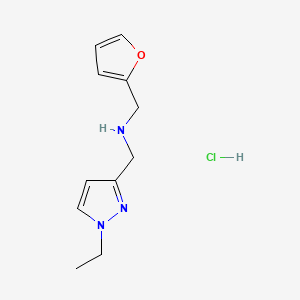
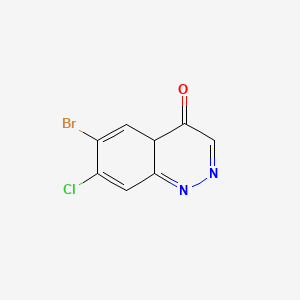


![(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate](/img/structure/B15133776.png)
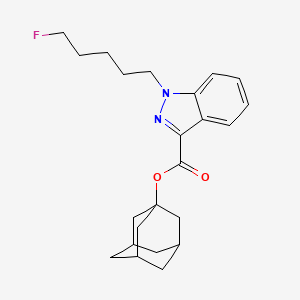

![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
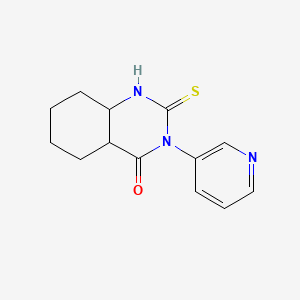
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B15133797.png)
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
